3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one
Overview
Description
3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one is a chemical compound known for its unique structure and properties It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one can be achieved through several methods. One common approach involves the reaction of 2,2-bis(hydroxymethyl)propanoic acid with benzyl bromide under specific conditions . This reaction typically requires a catalyst and controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, altering the compound’s properties.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially enhancing its reactivity.
Substitution: Substitution reactions can introduce new functional groups, expanding the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include acid anhydrides for acylation, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation with butanoic anhydride yields monoacylated products, while oxidation can produce carbonyl derivatives .
Scientific Research Applications
3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are used in biochemical assays and as potential therapeutic agents.
Medicine: Research explores its potential as a drug candidate for various diseases due to its unique structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one exerts its effects involves interactions with molecular targets and pathways. Its hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, its structure allows it to participate in various chemical reactions, modulating its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-hydroxy-2-(hydroxymethyl)propylobenzoate
- 2-amino-2-(hydroxymethyl)prapan-1,3-diyldibenzoate
- 2-amino-propan-1,2,3-triyltribenzoate
Uniqueness
Compared to these similar compounds, 3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one stands out due to its pyran ring structure, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)-6-methylpyran-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-4-2-5(9)7(10)6(3-8)11-4/h2,8,10H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHSKONRJVZHAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22639-17-4 | |
Record name | 3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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